![molecular formula C13H14Cl2N4OS B4658089 N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4658089.png)
N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Overview
Description
N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as DCTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DCTA is a thioacetamide derivative that has been synthesized using different methods, and it has been found to exhibit various biological activities, including antifungal, antibacterial, and antitumor properties.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but studies have shown that it works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to the disruption of the cell membrane, causing the death of the fungal cell. N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been found to inhibit the activity of bacterial DNA gyrase, an enzyme essential for DNA replication, leading to the death of the bacterial cell. Additionally, N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have various biochemical and physiological effects. Studies have shown that it can cause oxidative stress in fungal cells, leading to the production of reactive oxygen species and the disruption of the cell membrane. N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been found to cause DNA damage in bacterial cells, leading to their death. Additionally, N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has various advantages and limitations for lab experiments. Its high purity and yield make it an ideal candidate for research, and its ability to inhibit the growth of different fungi, bacteria, and cancer cells makes it a versatile tool for research in different areas. However, its potential toxicity and limited solubility in water can pose challenges in certain experiments.
Future Directions
There are several future directions for research on N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. Further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in different areas. Additionally, studies are needed to investigate the potential use of N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in combination with other drugs to enhance its effectiveness and reduce potential toxicity. Furthermore, research is needed to investigate the potential use of N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in different areas, including agriculture, where it could be used as a fungicide, and in the development of new cancer therapies.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to exhibit various biological activities, making it a potential candidate for research in different areas. Its antifungal properties have been studied extensively, and it has been found to inhibit the growth of different fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been found to exhibit antibacterial properties, with studies showing its effectiveness against both gram-positive and gram-negative bacteria. Additionally, N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have antitumor properties, with studies showing its ability to inhibit the growth of different cancer cell lines.
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4OS/c1-3-19-8(2)17-18-13(19)21-7-11(20)16-12-9(14)5-4-6-10(12)15/h4-6H,3,7H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDZZBCTYFMYRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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